molecular formula C12H18N2OS B13851028 3-(2-Thiomorpholin-4-ylethoxy)aniline

3-(2-Thiomorpholin-4-ylethoxy)aniline

Cat. No.: B13851028
M. Wt: 238.35 g/mol
InChI Key: SUEBGTSCAFNPQU-UHFFFAOYSA-N
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Description

3-(2-Thiomorpholin-4-ylethoxy)aniline is an aniline derivative featuring a thiomorpholine-substituted ethoxy group at the 3-position of the benzene ring. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from its oxygenated morpholine analogs. The structure combines an electron-rich aniline moiety with a moderately polar thiomorpholine-ethoxy substituent, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

3-(2-thiomorpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H18N2OS/c13-11-2-1-3-12(10-11)15-7-4-14-5-8-16-9-6-14/h1-3,10H,4-9,13H2

InChI Key

SUEBGTSCAFNPQU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCOC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiomorpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-nitroaniline with 2-chloroethylthiomorpholine under basic conditions. The reaction is followed by the reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiomorpholin-4-ylethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Thiomorpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2-(2-Morpholin-4-ylethoxy)aniline (CAS 64039-56-1)

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.29 g/mol
  • Substituent : Morpholine (oxygen-containing heterocycle) attached via an ethoxy linker at the aniline 2-position.
  • Key Properties :
    • Higher polarity due to the oxygen atom in morpholine.
    • Lower lipophilicity compared to thiomorpholine analogs.
    • IR and NMR data available for morpholine derivatives (e.g., C=O and N-H stretches in IR; δ ~3.5–4.0 ppm for morpholine protons in ¹H NMR) .

3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride

  • Molecular Formula: C₁₀H₁₁F₃NO₂·HCl (free base: C₁₀H₁₁F₃NO₂)
  • Molecular Weight : 281.65 g/mol (free base)
  • Substituent : Methoxyethoxy group at the 3-position and a trifluoromethyl group at the 4-position.
  • Key Properties :
    • LCMS : m/z 362 [M+H]⁺ (indicative of halogenated substituents).
    • HPLC Retention Time : 1.19 minutes (condition SMD-TFA05), reflecting moderate polarity .
    • Trifluoromethyl enhances metabolic stability and lipophilicity.

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

  • Molecular Formula: C₁₃H₁₄ClNO₂S
  • Molecular Weight : 283.77 g/mol
  • Substituent : Phenylsulfonylmethyl group at the 3-position.
  • Key Properties: Synthesis: Reflux in ethanol/HCl (91% yield). Spectroscopy: IR (S=O stretch ~1350–1160 cm⁻¹), NMR (aromatic protons δ ~7.5–8.0 ppm), and GC-MS data available . Electron-withdrawing sulfonyl group reduces aniline basicity.

Structural and Functional Implications

Molecular Weight and Lipophilicity

  • Thiomorpholine introduces a sulfur atom (atomic weight 32.07 vs. oxygen 16.00), increasing molecular weight by ~16 g/mol compared to morpholine analogs (e.g., ~238.35 g/mol for 3-(2-thiomorpholin-4-ylethoxy)aniline vs. 222.29 g/mol for its morpholine counterpart) .

Electronic Effects

  • Thiomorpholine’s weaker electron-donating capacity (vs. morpholine) may slightly decrease the activation of the aniline ring toward electrophilic substitution.
  • Trifluoromethyl (in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline) exerts strong electron-withdrawing effects, contrasting with thiomorpholine’s moderate electron donation .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Features Key Spectral/Physical Data
3-(2-Thiomorpholin-4-ylethoxy)aniline C₁₂H₁₇N₂OS ~238.35 Thiomorpholine (S-heterocycle) Not reported in evidence
2-(2-Morpholin-4-ylethoxy)aniline C₁₂H₁₈N₂O₂ 222.29 Morpholine (O-heterocycle) IR/NMR/GC-MS available
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₁F₃NO₂ 236.20 (free base) Methoxyethoxy, CF₃ LCMS m/z 362 [M+H]⁺; HPLC RT 1.19 min
3-[(Phenylsulfonyl)methyl]aniline HCl C₁₃H₁₄ClNO₂S 283.77 Phenylsulfonylmethyl IR: S=O stretches; Yield: 91%

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